8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-methoxyethyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c1-14-13-25-15-16(20-18(25)23(14)11-12-28-3)21(2)19(27)24(17(15)26)10-9-22-7-5-4-6-8-22/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQYDTRVXWROLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCN4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and pharmacologically related imidazopurine-dione derivatives:
Structural and Functional Insights
Substituent Effects on Receptor Binding: Piperidine vs. Aryl vs. Alkyl Groups: AZ-853/861 and Compound 3i feature arylpiperazine moieties (fluorophenyl/trifluoromethylphenyl), enhancing 5-HT1A affinity via hydrophobic interactions. The target compound lacks an aryl group, which may lower receptor potency but reduce off-target effects (e.g., α1-adrenergic blockade linked to hypotension) .
Pharmacokinetic and Safety Profiles :
- Metabolic Stability : The target’s 2-methoxyethyl group may improve metabolic stability compared to alkyl chains (e.g., AZ-853’s butyl linker), as seen in Compound 4b’s pyrimidinyl group enhancing microsomal stability .
- Brain Penetration : Shorter ethyl linkers (target compound) may enhance brain uptake vs. longer chains (e.g., pentyl in Compound 3i), though AZ-853’s fluorophenyl group balances lipophilicity and penetration .
Therapeutic Potential: Antidepressant Efficacy: Compounds with higher 5-HT1A affinity (AZ-861: Ki = 0.2 nM) show stronger antidepressant effects in FST but may have worse safety profiles (e.g., AZ-861’s lipid disturbances) . Dual Activity: Compound 4b’s 5-HT1A antagonism and anxiolytic effects highlight structural flexibility for multifunctional ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
